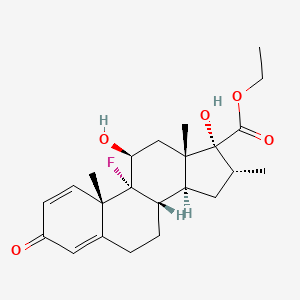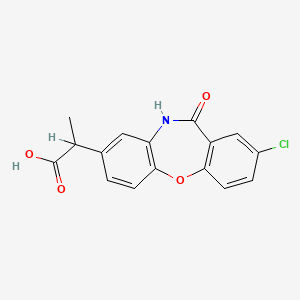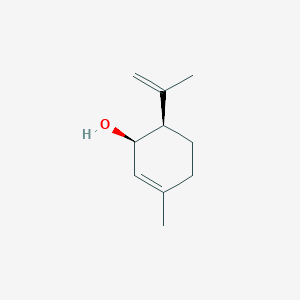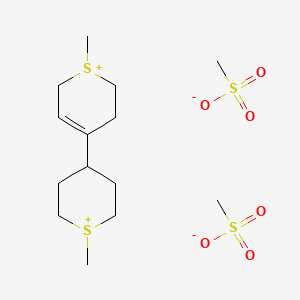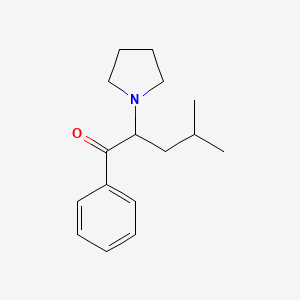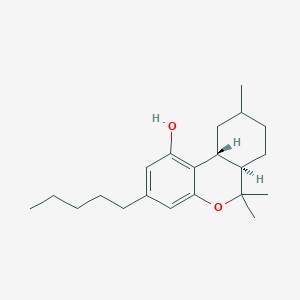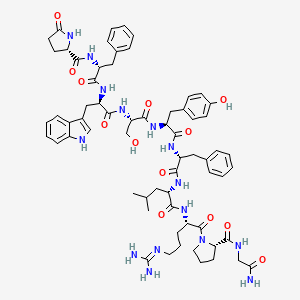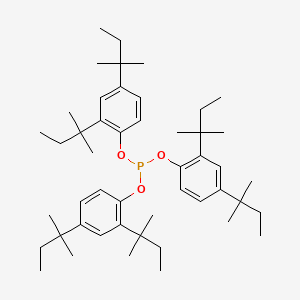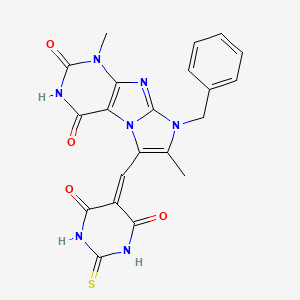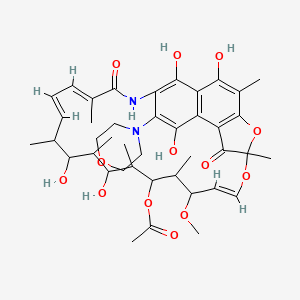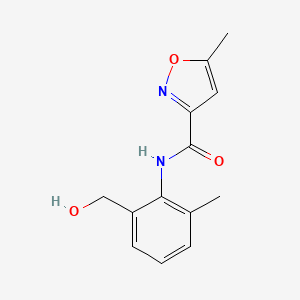
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Functionalization of the Phenyl Ring: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-Isoxazolecarboxylic acid derivatives.
Reduction: Formation of 3-Isoxazolecarboxamide amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The isoxazole ring is known to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The hydroxymethyl and methyl groups can further influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isoxazolecarboxamide, N-(2-hydroxyphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-4-methylphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-ethylphenyl)-5-methyl-
Uniqueness
The unique combination of the hydroxymethyl and methyl groups on the phenyl ring of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- provides distinct chemical properties and reactivity compared to its analogs. This structural uniqueness can lead to different biological activities and applications, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
145440-96-6 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
N-[2-(hydroxymethyl)-6-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-10(7-16)12(8)14-13(17)11-6-9(2)18-15-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
Clé InChI |
WOXJHEFWWVGYGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CO)NC(=O)C2=NOC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


